1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C7H7N3O This compound is notable for its unique structure, which includes a pyrrole ring, an acetyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with an acetylating agent in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1H-Pyrrole-3-carbonitrile: Lacks the acetyl and imino groups, making it less reactive in certain contexts.
2-Acetyl-1H-pyrrole-3-carbonitrile: Similar structure but different positioning of the acetyl group, leading to different reactivity.
1-Acetyl-2,3-dihydro-1H-pyrrole-3-carbonitrile: Lacks the imino group, affecting its hydrogen bonding capabilities.
Uniqueness: 1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
724462-20-8 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-acetyl-2-imino-3H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5(11)10-3-2-6(4-8)7(10)9/h2-3,6,9H,1H3 |
InChI Key |
MRPXTDWFTBQNEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC(C1=N)C#N |
Origin of Product |
United States |
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